molecular formula C8H16ClNO2 B2644545 (1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride CAS No. 2413847-83-1

(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride

Cat. No.: B2644545
CAS No.: 2413847-83-1
M. Wt: 193.67
InChI Key: KVVUJNLAWXARNO-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride, also known as JNJ-42153605, is a compound developed for the treatment of schizophrenia and other psychiatric disorders. It is a spirocyclic compound that acts as a selective agonist of the metabotropic glutamate receptor 2 (mGluR2).

Scientific Research Applications

Synthesis and Structural Analysis

  • Conformationally Restricted Glutamic Acid Analogs

    A study detailed the synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton, aiming to probe the topologies of different glutamate receptors. The rigid spirocyclic scaffold 'fixes' the aminocarboxylate moiety and carboxylic group in space, making these analogs valuable for studying receptor interactions (Radchenko, Grygorenko, & Komarov, 2008).

  • Enzyme-catalysed Asymmetric Synthesis

    Research highlighted the synthesis of a spiro[3.3]heptane derivative with axial chirality via enzyme-catalysed asymmetric hydrolysis, showcasing the compound's potential for chiral chemistry applications (Naemura & Furutani, 1990).

  • Angular Monoprotected Diamines

    A study synthesized all stereoisomers of spiro[3.3]heptane-1,6-diamines, showing structural similarity to cyclohexane scaffolds. This research contributes to drug discovery by providing restricted surrogates for cyclohexane derivatives, potentially optimizing ADME parameters of lead compounds (Chernykh et al., 2015).

Medicinal Chemistry Applications

  • Fluorinated Building Blocks

    The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif was reported, with potential utility in medicinal chemistry due to their three-dimensional shape and unique fluorine substitution patterns (Chernykh et al., 2016).

  • Synthesis of Spiro Cyclopentyl Carbocyclic Uridine Analogs

    Research focused on synthesizing spiro cyclopentyl carbocyclic uridine analogs as potential inhibitors of HCV NS5B polymerase, demonstrating the spiro[3.3]heptane scaffold's utility in developing antiviral agents (Singh & Chu, 2020).

Chemical Synthesis Techniques

  • Metal-free Oxidative Spirocyclization: A novel metal-free method for oxidative spirocyclization of hydroxymethylacrylamide with 1,3-dicarbonyl compounds was developed, providing a straightforward access to various spirooxindoles under mild conditions (Wang, Guo, & Duan, 2013).

Properties

IUPAC Name

(1R,3S)-3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-8(5-10)4-6(11)7(8)2-1-3-7;/h6,10-11H,1-5,9H2;1H/t6-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMCHBCOGFTZBU-CIRBGYJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2(CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H](C[C@]2(CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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